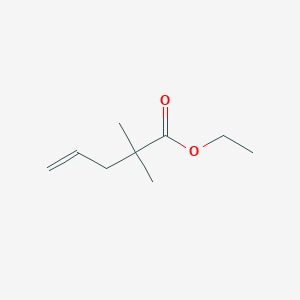![molecular formula C22H27ClN2O6S B3290633 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate CAS No. 86621-94-5](/img/structure/B3290633.png)
4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate
Descripción general
Descripción
This compound, also known as BM 15766 sulfate, has the empirical formula C22H25ClN2O2 · H2SO4 . It has a molecular weight of 482.98 .
Molecular Structure Analysis
The molecular structure of this compound is based on its empirical formula, C22H25ClN2O2 · H2SO4 . It contains a piperazine ring, a propenyl group, and a benzoic acid group, among other functional groups .Aplicaciones Científicas De Investigación
Metabolic Pathways in Antidepressants : A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which involves the oxidation of a compound similar to the one . This oxidation leads to various metabolites, including a benzoic acid derivative, highlighting the role of such compounds in drug metabolism and potential therapeutic effects (Hvenegaard et al., 2012).
Antimicrobial Properties of Sulfonamide-Amide Derivatives : Abbavaram and Reddyvari (2013) synthesized bifunctional sulfonamide-amide derivatives, including compounds structurally related to the queried chemical. These compounds demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (Abbavaram & Reddyvari, 2013).
Drug Metabolite Identification : A study by Goenechea et al. (1988) on Meclozine metabolism isolated various compounds from human urine and feces, including a derivative structurally similar to the queried chemical. These findings are vital for understanding the metabolic fate of drugs in the human body and could inform drug development and safety assessments (Goenechea et al., 1988).
Radiopharmaceutical Synthesis : In 1988, Santamaria et al. conducted dual labelling of Lobuprofen with tritium and carbon-14, involving a compound structurally related to the queried chemical. This research demonstrates the application of such compounds in creating labeled molecules for pharmaceutical studies (Santamaria et al., 1988).
Synthesis of Novel Antimicrobial Agents : Desai, Shihora, and Moradia (2007) reported the synthesis of new compounds, including quinazolines, involving chemical structures related to the queried compound. These compounds exhibited antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Safety and Hazards
Mecanismo De Acción
BM 15766 sulfate, also known as 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate, is a compound of significant interest in the field of biochemistry and pharmacology . This article provides a comprehensive analysis of its mechanism of action.
Target of Action
The primary target of BM 15766 sulfate is the enzyme 7-dehydrocholesterol δ7-reductase . This enzyme plays a crucial role in the final step of cholesterol synthesis .
Mode of Action
BM 15766 sulfate acts as an inhibitor of 7-dehydrocholesterol δ7-reductase . By inhibiting this enzyme, it disrupts the biosynthesis of cholesterol . This results in a marked reduction in total sterol content in serum .
Biochemical Pathways
The inhibition of 7-dehydrocholesterol δ7-reductase by BM 15766 sulfate affects the cholesterol biosynthesis pathway . This leads to hypocholesterolemia and an accumulation of precursors such as 7-dehydrocholesterol and 8-dehydrocholesterol .
Result of Action
The action of BM 15766 sulfate leads to a marked reduction in total sterol content in serum with simultaneous reduction of triglycerides . It also causes distinct proliferation of peroxisomes in perivenous regions of the hepatic lobules .
Action Environment
The environment can influence the action, efficacy, and stability of BM 15766 sulfate. For instance, its solubility in DMSO and insolubility in water may affect its distribution and efficacy in different bodily environments . .
Propiedades
IUPAC Name |
4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2.H2O4S/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27;1-5(2,3)4/h1-10H,11-17H2,(H,26,27);(H2,1,2,3,4)/b2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQIVIYKXXEIT-TYYBGVCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86621-94-5 | |
| Record name | 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-](/img/structure/B3290567.png)








![(1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3290610.png)
![3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3290619.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B3290621.png)
![N-(4-ethylphenyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3290627.png)
